molecular formula C20H20N2O4 B5913020 (4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one

(4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one

Cat. No.: B5913020
M. Wt: 352.4 g/mol
InChI Key: GHZFPDRTSUNSBF-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazolone core and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 5-methyl-2-phenyl-3-pyrazolone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

(4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one involves its interaction with molecular targets such as GABA receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one apart is its specific combination of a pyrazolone core with a trimethoxyphenyl group.

Properties

IUPAC Name

(4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-16(20(23)22(21-13)15-8-6-5-7-9-15)10-14-11-17(24-2)19(26-4)18(12-14)25-3/h5-12H,1-4H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZFPDRTSUNSBF-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.